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Introduction
Chiral morpholines are crucial structural motifs present in a wide array of pharmaceuticals and

biologically active compounds.[1][2][3][4][5] The precise stereochemistry of these molecules is

often critical for their therapeutic efficacy, making the development of efficient and highly

selective asymmetric synthetic methods a key area of research. Among the various synthetic

strategies, transition-metal-catalyzed asymmetric hydrogenation has emerged as one of the

most powerful, atom-economical, and operationally simple approaches for establishing the

stereocenters in chiral morpholines.[1][3][6] This "after cyclization" method offers a direct route

to enantioenriched morpholines from unsaturated precursors.[1][6]

This document provides detailed application notes and experimental protocols for the synthesis

of chiral morpholines, with a focus on asymmetric hydrogenation.

Strategies for Asymmetric Morpholine Synthesis
The synthesis of chiral morpholines can be broadly categorized into three main strategies, as

illustrated below. While methods that form the stereocenter before or during cyclization are

common, this note will focus on the highly efficient post-cyclization asymmetric hydrogenation

approach.[1][3][6]
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Caption: Overview of major strategies for chiral morpholine synthesis.

Rhodium-Catalyzed Asymmetric Hydrogenation of
2-Substituted Dehydromorpholines
A significant advancement in the field is the development of a rhodium-catalyzed asymmetric

hydrogenation of 2-substituted dehydromorpholines.[7] This method utilizes a Rh-complex with

a large-bite-angle bisphosphine ligand (SKP) to achieve excellent yields and

enantioselectivities for a variety of substrates.[1][2][3][5][6][8] The synthesis of 2-substituted

chiral morpholines is particularly challenging due to the congested environment and electron-

rich nature of the dehydromorpholine substrates.[1][6]

The general reaction scheme is as follows:

General Reaction Scheme

Dehydromorpholine Substrate

Chiral Morpholine Product

[Rh((R,R,R)-SKP)(cod)]SbF6
H2 (50 atm), DCM, r.t.

Click to download full resolution via product page
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Caption: Rh-catalyzed asymmetric hydrogenation of dehydromorpholines.

Quantitative Data Summary
The following table summarizes the results for the asymmetric hydrogenation of various 2-

substituted dehydromorpholines using the [Rh((R,R,R)-SKP)(cod)]SbF₆ catalyst system. The

reactions were generally carried out with 1 mol% of the catalyst in dichloromethane (DCM)

under 50 atm of H₂ at room temperature for 24 hours.[1]

Entry R¹ R² Yield (%) ee (%)

1 Phenyl Cbz >99 92

2 4-Me-Ph Cbz >99 93

3 4-F-Ph Cbz >99 93

4 4-CF₃-Ph Cbz >99 94

5 2-Me-Ph Cbz >99 99

6 2-Cl-Ph Cbz >99 99

7 Naphthyl Cbz >99 99

8 Thienyl Cbz >99 94

9 Phenyl Boc >99 85

10 Phenyl Ac >99 88

Data sourced from Li, M., et al. (2021). Chemical Science, 12(45), 15068–15074.[1]

Ruthenium-Catalyzed Asymmetric Transfer
Hydrogenation for 3-Substituted Morpholines
For the synthesis of 3-substituted chiral morpholines, a tandem one-pot reaction involving

titanium-catalyzed hydroamination followed by ruthenium-catalyzed asymmetric transfer

hydrogenation (ATH) has proven effective.[9][10] This method employs the Noyori-Ikariya

catalyst, RuCl--INVALID-LINK--, and achieves high yields and enantiomeric excesses (>95%

ee) for a range of substrates.[9][10]
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Quantitative Data Summary
The table below presents data for the synthesis of 3-substituted morpholines via the one-pot

hydroamination/asymmetric transfer hydrogenation protocol.

Entry R Yield (%) ee (%)

1 Phenyl 85 >99

2 4-MeO-Ph 80 >99

3 4-Cl-Ph 82 98

4 2-Thienyl 75 99

5 Cyclohexyl 78 96

6 n-Butyl 72 95

Data sourced from Lau, Y. Y., et al. (2016). The Journal of Organic Chemistry, 81(18), 8696–

8709.[9][10]

Experimental Protocols
Protocol 1: Rhodium-Catalyzed Asymmetric
Hydrogenation of 2-Phenyl-3,4-dihydro-2H-1,4-oxazine
This protocol is adapted from the work of Li, M., et al. (2021).[1][7]

Materials:

[Rh(COD)₂]BF₄ (1.0 mg, 0.0025 mmol)

(R)-SKP (1.6 mg, 0.00275 mmol)

2-Phenyl-3,4-dihydro-2H-1,4-oxazine (40.3 mg, 0.25 mmol)

Anhydrous Dichloromethane (DCM) (2.0 mL)

Hydrogen gas (high purity)
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Stainless-steel autoclave

Procedure:

Experimental Workflow

Catalyst Preparation
In a glovebox, stir [Rh(COD)₂]BF₄ and (R)-SKP

in anhydrous DCM (1.0 mL) for 30 min.

Substrate Preparation
Dissolve 2-phenyl-3,4-dihydro-2H-1,4-oxazine

in anhydrous DCM (1.0 mL).

Reaction Setup
Transfer substrate solution to catalyst solution.

Transfer the mixture to a stainless-steel autoclave.

Hydrogenation
Purge autoclave with H₂ (3x).
Pressurize to 50 atm of H₂.

Stir at room temperature for 24 hours.

Workup & Purification
Release pressure.

Remove solvent under reduced pressure.
Purify by flash column chromatography.

Click to download full resolution via product page

Caption: Workflow for Rh-catalyzed asymmetric hydrogenation.
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Catalyst Preparation: In a glovebox, a Schlenk tube is charged with [Rh(COD)₂]BF₄ (1.0 mg,

0.0025 mmol) and (R)-SKP (1.6 mg, 0.00275 mmol) in anhydrous DCM (1.0 mL). The

mixture is stirred at room temperature for 30 minutes to form the catalyst solution.[7]

Substrate Preparation: In a separate vial, 2-phenyl-3,4-dihydro-2H-1,4-oxazine (40.3 mg,

0.25 mmol) is dissolved in anhydrous DCM (1.0 mL).[7]

Reaction Setup: The substrate solution is then transferred to the catalyst solution. The

resulting mixture is transferred to a stainless-steel autoclave.[7]

Hydrogenation: The autoclave is purged with hydrogen gas three times and then pressurized

to 50 atm of hydrogen. The reaction is stirred at room temperature for 24 hours.[7]

Workup and Purification: After carefully releasing the pressure, the solvent is removed under

reduced pressure. The residue is purified by flash column chromatography on silica gel

(petroleum ether/ethyl acetate = 5:1) to afford the desired (R)-2-phenylmorpholine.[7]

Protocol 2: One-Pot Tandem
Hydroamination/Asymmetric Transfer Hydrogenation
This protocol is adapted from the work of Lau, Y. Y., et al. (2016).[9][10]

Materials:

Aminoalkyne substrate

Titanium catalyst (e.g., Ti(NMe₂)₂)

RuCl--INVALID-LINK-- (1 mol%)

Formic acid/triethylamine azeotrope (5:2 mixture)

Anhydrous toluene

Saturated aqueous NaHCO₃ solution

Ethyl acetate
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Brine

Anhydrous Na₂SO₄

Procedure:

Hydroamination: In a glovebox, the aminoalkyne substrate and the titanium catalyst are

dissolved in anhydrous toluene. The reaction mixture is stirred at 110 °C for 24 hours. The

reaction is then cooled to room temperature.

Asymmetric Transfer Hydrogenation: A solution of RuCl--INVALID-LINK-- (1 mol %) in the

formic acid/triethylamine azeotrope (0.5 mL) is added to the cooled reaction mixture from the

hydroamination step. The reaction is stirred at room temperature for 12 hours.[7]

Workup: The reaction is quenched with saturated aqueous NaHCO₃ solution. The aqueous

layer is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed

with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

Purification: The crude product is purified by flash column chromatography to yield the

enantioenriched 3-substituted morpholine.

Conclusion
Asymmetric hydrogenation provides a highly efficient, selective, and atom-economical pathway

for the synthesis of chiral morpholines. The choice of catalyst (Rhodium, Ruthenium, etc.) and

ligand is crucial and depends on the desired substitution pattern (2-substituted vs. 3-

substituted) on the morpholine ring. The protocols and data presented herein serve as a

valuable resource for researchers in the fields of organic synthesis and medicinal chemistry,

enabling the streamlined production of these important chiral building blocks.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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